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Foundational

Physicochemical properties of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid Foreword: Navigating the Landscape of a Novel Moiety In the realm of drug discovery and medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid

Foreword: Navigating the Landscape of a Novel Moiety

In the realm of drug discovery and medicinal chemistry, the exploration of novel chemical entities is the cornerstone of innovation. The compound 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid represents such a frontier. As a highly functionalized imidazole derivative, it holds potential as a versatile building block or a lead compound for therapeutic development.[1][2] However, its specific combination of a chloro-substituent, a reactive formyl group, and an ionizable propanoic acid sidechain means that comprehensive physicochemical data is not yet established in the public domain.

This guide, therefore, adopts a dual-pronged approach. First, it provides expert-driven predictions of the core physicochemical properties of this molecule, grounded in the fundamental principles of physical organic chemistry and supported by data from structurally analogous compounds. Second, and more critically, it serves as a practical whitepaper, furnishing detailed, field-proven experimental protocols for researchers to determine these properties with high fidelity in their own laboratories. This document is designed not merely to inform, but to empower the scientific community in their work with this and similar novel structures.

Molecular Structure and Predicted Physicochemical Profile

The structure of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid is a confluence of distinct functional groups that dictate its chemical behavior. Understanding these components is key to predicting its properties.

  • Imidazole Core : A five-membered aromatic heterocycle that is amphoteric, capable of acting as both a weak acid and a weak base.[3][4][5]

  • 2-Chloro Substituent : A potent electron-withdrawing group that significantly modulates the electron density of the imidazole ring, primarily impacting its basicity.[6]

  • 5-Formyl Substituent : An additional electron-withdrawing group and a reactive aldehyde, which can participate in hydrogen bonding and is susceptible to hydration or oxidation.[7]

  • N-1 Propanoic Acid Sidechain : An aliphatic carboxylic acid that introduces a primary acidic center and significantly influences solubility and lipophilicity.

cluster_0 Structural Verification Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ms Mass Spectrometry (HRMS, Isotope Pattern) start->ms ir IR Spectroscopy (Functional Groups) start->ir purity Purity Assessment (HPLC, >95%) nmr->purity ms->purity ir->purity verified Structurally Verified Material purity->verified

Caption: Workflow for structural and purity verification.

Determination of Acid Dissociation Constants (pKa)

The compound's two pKa values are critical as they govern its ionization state, which in turn dictates solubility, permeability, and receptor binding.

Protocol 2.2.1: Potentiometric Titration

This method directly measures pH changes upon addition of a titrant and is considered a gold standard.

  • System Preparation :

    • Calibrate a high-precision pH meter at three points (e.g., pH 4.0, 7.0, 10.0).

    • Prepare a ~0.01 M solution of the compound in deionized, CO₂-free water. If solubility is low, a co-solvent (e.g., 10-20% methanol or DMSO) can be used, but the resulting "apparent pKa" must be noted.

    • Prepare standardized ~0.1 M HCl and ~0.1 M NaOH solutions.

  • Titration Procedure :

    • Acidic pKa (Carboxyl) : Titrate the compound solution with the standardized NaOH solution. Record the pH after each incremental addition of base.

    • Basic pKa (Imidazole) : First, acidify the compound solution with a slight excess of standardized HCl. Then, titrate this acidified solution with standardized NaOH. This back-titration approach ensures the imidazole is fully protonated at the start.

  • Data Analysis :

    • Plot pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points. The first derivative of the plot (ΔpH/ΔV) can be used to accurately locate the equivalence points.

    • Trustworthiness : This self-validating system confirms two distinct ionization events. The shape of the titration curve provides confidence in the measured values. For complex cases, specialized software (e.g., Hyperquad) can be used to refine the pKa values from the titration data. [8]

Determination of Lipophilicity (LogP and LogD)

Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • LogP is the partition coefficient of the neutral molecule between octanol and water.

  • LogD is the distribution coefficient at a specific pH, accounting for all ionized and neutral species. It is the more physiologically relevant parameter. [9]

cluster_ph pH < pKa₂ (~4) cluster_zwitterion pKa₂ < pH < pKa₁ cluster_anion pH > pKa₁ (~4.5) cation Cationic Form (Protonated Imidazole) High Aqueous Solubility zwitterion Zwitterionic/Neutral Form (Low Aqueous Solubility) This form determines LogP cation->zwitterion -H⁺ anion Anionic Form (Deprotonated Carboxylate) High Aqueous Solubility zwitterion->anion -H⁺

Caption: Predominant ionic species at different pH ranges.

Protocol 2.3.1: Shake-Flask Method (OECD 107)

  • Phase Preparation :

    • Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer for pH 7.4) with n-octanol by shaking them together for 24 hours and allowing the layers to separate. This prevents volume changes during the experiment.

  • Partitioning :

    • Accurately weigh the compound and dissolve it in the aqueous phase to a known concentration (e.g., 1 mg/mL).

    • Combine equal, known volumes of the aqueous solution and the pre-saturated n-octanol in a separatory funnel or vial.

    • Shake vigorously for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 25 °C).

    • Allow the phases to completely separate. Centrifugation may be required to break up emulsions.

  • Quantification :

    • Carefully sample a known volume from both the aqueous and octanol phases.

    • Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV. A calibration curve must be prepared for each phase.

    • Expertise : It is critical to demonstrate mass balance. The total amount of compound recovered from both phases should be within 95-105% of the initial amount added. This validates that the compound did not degrade or adsorb to the vessel walls.

  • Calculation :

    • LogP : Perform the experiment using water adjusted to a pH where the molecule is predominantly neutral (i.e., between the two pKa values, if a neutral form exists, though this molecule is likely zwitterionic). LogP = log₁₀([Compound]octanol / [Compound]water)

    • LogD₇.₄ : Perform the experiment using a pH 7.4 buffer as the aqueous phase. LogD₇.₄ = log₁₀([Compound]octanol / [Compound]water at pH 7.4) [10]

Determination of Aqueous Solubility

Solubility is fundamental for achieving sufficient concentration for biological activity and for formulation development.

Protocol 2.4.1: Equilibrium Shake-Flask Method (OECD 105)

  • Experimental Setup :

    • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8).

    • Add an excess amount of the solid compound to vials containing each buffer. The presence of undissolved solid throughout the experiment is essential to ensure saturation.

  • Equilibration :

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium.

    • Experience : Equilibrium can be slow to achieve. It is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) and confirm that the measured concentration is no longer changing.

  • Sample Processing and Analysis :

    • After equilibration, allow the solid to settle.

    • Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

    • Accurately dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Data Presentation :

    • Report the solubility in mg/mL or µM at each specific pH.

    • Plotting solubility versus pH will generate a characteristic profile, showing minimum solubility near the isoelectric point and higher solubility at low and high pH values, consistent with the pKa values. [11][12]

Stability Profile

Understanding the chemical stability of a compound is critical for its handling, storage, and development.

  • Oxidative Stability : The formyl group is potentially susceptible to oxidation to a carboxylic acid. This can be assessed by storing solutions of the compound in the presence and absence of air or mild oxidizing agents and monitoring for the appearance of the corresponding di-acid impurity by HPLC.

  • pH Stability : The stability in aqueous solution at different pH values (e.g., pH 2, 7.4, and 9) should be evaluated over time at a set temperature. The rate of degradation can be monitored by HPLC, identifying any major degradants. The imidazole ring itself is generally stable, but extreme pH and temperature could promote hydrolysis or other reactions.

  • Photostability : Exposing solid and solution samples to standardized light sources (as per ICH Q1B guidelines) and comparing them to dark controls will determine if the compound is light-sensitive.

Conclusion and Future Directions

3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid is a molecule with a rich and complex physicochemical profile. While its properties can be reasonably predicted from its structure, this guide emphasizes that such predictions are merely the starting point. The true characterization lies in rigorous, validated experimental work. The protocols detailed herein provide a comprehensive framework for researchers and drug development professionals to generate the high-quality data necessary to unlock the full potential of this promising chemical scaffold. This foundational data will be indispensable for interpreting biological activity, designing further analogues, and advancing any potential therapeutic candidates through the development pipeline.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. [Link]

  • IJPPR. (2014). Chemical and Pharmacological Properties of Imidazoles. [Link]

  • Wikipedia. Imidazole. [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]

  • Divers Pharmacological Significance of Imidazole Derivatives- A Review. [Link]

  • Academia.edu. (2018). Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. [Link]

  • ACS Publications. (2001). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]

  • Asian Journal of Chemistry. (2012). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. [Link]

  • ResearchGate. (2002). Solubility of Imidazoles in Ethers. [Link]

  • Bangladesh Journals Online. (2023). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H -. [Link]

  • LookChem. 1H-Imidazole-4-carboxylic acid. [Link]

  • ResearchGate. (2020). Calculated log P values for imidazole derivatives A-C. [Link]

  • PMC. (2023). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. [Link]

  • J. Chem Soc. Nigeria. (2019). STUDIES ON THE CHLORINATION OF IMIDAZOLE. [Link]

  • ResearchGate. (2014). Theoretical calculation of the molecular properties of substituted imidazoles in the solid phase. [Link]

  • PMC. (2023). The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b]t[3][13][14]riazole and Imidazo[2,1-b]t[3][4][14]hiadiazole Derivatives. [Link]

  • PubChem. 1H-Imidazole-2-carboxylic acid. [Link]

  • PubChem. Imidazole-4-carboxylic acid. [Link]

  • PubChem. 2-Chlorobenzimidazole. [Link]

  • Google Patents. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
  • University of Otago. (1984). N-Alkylation of imidazoles. [Link]

  • Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • MDPI. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]

  • GINaPs. (2018). Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies. [Link]

  • PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • PubMed. (1968). Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chelates of azoimidazoles. [Link]

  • Google Patents. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5....
  • N-ALKYLATION OF IMIDAZOLES BY KOH/Al₂O₃. [Link]

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  • ResearchGate. (2018). Initial 5-formyl-1H-imidazole-4-carboxamide derivatives. Two variable.... [Link]

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Exploratory

Thermodynamic stability of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic Acid at Room Temperature Abstract The stability of an active pharmaceutical ingredient (API) is a critical qua...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic Acid at Room Temperature

Abstract

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that dictates its shelf-life, safety, and efficacy. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid, a substituted imidazole derivative, with a focus on its behavior at room temperature. We delve into the theoretical underpinnings of its stability, present detailed protocols for forced degradation and long-term stability studies in line with International Council for Harmonisation (ICH) guidelines, and outline the development of a stability-indicating analytical method. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" of experimental design to ensure robust and reliable stability data.

Introduction: The Imperative of Stability Assessment

3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid is a heterocyclic compound featuring an imidazole core. The imidazole ring is a common motif in numerous pharmaceuticals due to its unique chemical properties and ability to interact with biological targets[1][2]. However, the substituents on the ring—a chloro group, a formyl (aldehyde) group, and a propanoic acid side chain—introduce potential sites of reactivity that can influence the molecule's overall stability.

Understanding the thermodynamic stability of this molecule is not merely an academic exercise; it is a regulatory necessity and a cornerstone of drug development[3][4]. Stability studies provide crucial evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light[5]. The data generated are used to establish a retest period for the drug substance and to recommend appropriate storage conditions[3][6]. This guide provides a systematic approach to elucidating the degradation pathways and stability profile of the title compound.

Theoretical Framework: Intrinsic Stability and Potential Liabilities

The inherent stability of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid is governed by the interplay of its structural features.

  • The Imidazole Core: The imidazole ring is an aromatic heterocycle, which confers significant thermodynamic stability[1][7]. Its aromaticity allows it to resist many common degradation reactions[8]. However, it is not inert and can be susceptible to degradation under harsh conditions, particularly oxidation and photodegradation[9][10].

  • The Formyl Group (-CHO): Aldehydes are known to be susceptible to oxidation, readily converting to carboxylic acids. This is a primary potential degradation pathway that must be investigated.

  • The Chloro Group (-Cl): The electron-withdrawing nature of the chlorine atom can influence the electron density of the imidazole ring, potentially affecting its susceptibility to nucleophilic or electrophilic attack[8].

  • The Propanoic Acid Side Chain: The carboxylic acid moiety can potentially undergo decarboxylation, especially under thermal stress.

Based on these features, the primary degradation pathways to anticipate are oxidation of the formyl group, hydrolysis, and photodegradation of the imidazole ring system[11].

Designing a Robust Stability Program

A comprehensive stability evaluation involves two key phases: forced degradation (stress testing) and long-term stability studies[12]. The goal of forced degradation is to intentionally degrade the sample to identify likely degradation products and establish the degradation pathways, which is essential for developing a stability-indicating analytical method[3][13].

The Stability-Indicating Method: A Prerequisite

Before commencing stability studies, a validated analytical method that can separate the parent compound from any potential degradation products is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and versatile technique for this purpose[14][15].

Protocol: Development of a Stability-Indicating HPLC-UV Method

  • Column Selection: Begin with a robust reversed-phase column, such as a C18, which is effective for separating moderately polar compounds like the target molecule.

  • Mobile Phase Scouting:

    • Rationale: The goal is to find a mobile phase that provides good peak shape and resolution between the parent peak and any degradants.

    • Procedure: Start with a simple gradient using an acidified aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical starting gradient might be 10-90% organic modifier over 20 minutes.

  • Wavelength Selection: Analyze a solution of the parent compound using a photodiode array (PDA) detector to determine the wavelength of maximum absorbance (λmax). This wavelength will be used for quantification to ensure maximum sensitivity.

  • Forced Degradation Sample Analysis: Inject samples from the initial forced degradation studies (see Section 4.1) into the HPLC system. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness[3].

Experimental Protocols for Stability Assessment

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated testing to generate degradation products[13]. The typical target is to achieve 5-20% degradation of the drug substance.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress Condition Reagents and Conditions Rationale
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hours To assess susceptibility to degradation in an acidic environment.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-48 hours To assess susceptibility to degradation in an alkaline environment. The imidazole ring can be prone to base-mediated autoxidation[10].
Oxidation 3% H₂O₂ at room temperature for 24-48 hours To evaluate sensitivity to oxidative stress. The formyl group and imidazole ring are potential targets[9][10].
Thermal Stress Solid-state sample at 80 °C for 72 hours To evaluate the intrinsic thermal stability of the molecule in the solid state.

| Photostability | Solid-state and solution samples exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[4][16]. | To determine if the molecule is light-sensitive, a known liability for some imidazole moieties[9][10]. |

Protocol: General Procedure for Forced Degradation

  • Sample Preparation: Accurately weigh a known amount of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid. For solution studies, dissolve in the appropriate stress medium (e.g., 0.1 M HCl) to a known concentration (e.g., 1 mg/mL).

  • Stress Application: Expose the samples to the conditions outlined in Table 1. Include a control sample (unstressed) for comparison.

  • Time Point Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 4, 8, 12, 24 hours).

  • Neutralization (for Hydrolysis): For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation on the analytical column.

  • Analysis: Dilute the samples to an appropriate concentration and analyze using the validated stability-indicating HPLC method.

  • Mass Balance Calculation: Assess the mass balance to ensure that all degradation products are accounted for. The sum of the assay of the parent compound and the area of all degradation products should ideally be close to 100% of the initial concentration.

Long-Term Stability Testing

This study evaluates the quality of the drug substance under recommended storage conditions to establish a retest period[12].

Protocol: Long-Term Stability Study at Room Temperature

  • Storage Conditions: As per ICH guidelines, long-term testing is typically conducted at 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH[12]. The samples should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution[6].

  • Batch Selection: Use at least three primary batches of the drug substance for the study[6].

  • Testing Frequency: For a long-term study, testing should be performed every 3 months during the first year, every 6 months during the second year, and annually thereafter[12].

  • Parameters to Test: At each time point, the samples should be tested for appearance, assay, and degradation products using the stability-indicating method.

  • Data Evaluation: Analyze the data for trends over time. Any significant change, such as a decrease in assay or an increase in a specific degradation product, must be evaluated.

Data Analysis and Interpretation

The data from the stability studies provide a comprehensive picture of the molecule's degradation profile.

Table 2: Hypothetical Data from Forced Degradation of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic Acid

Stress Condition % Assay of Parent % Total Degradants Major Degradant RRT Notes
Control (T=0) 99.8 <0.1 N/A Initial purity
0.1 M HCl, 60°C, 24h 98.5 1.3 0.85 Minor degradation observed.
0.1 M NaOH, 60°C, 24h 92.1 7.8 0.72, 0.91 Significant degradation, two major products.
3% H₂O₂, RT, 24h 85.4 14.5 1.15 Highly susceptible to oxidation. The major degradant is likely the carboxylic acid analog.
Thermal, 80°C, 72h 99.5 0.4 N/A Thermally stable in the solid state.

| Photostability | 96.2 | 3.6 | 0.68 | Moderate photodegradation observed. |

RRT = Relative Retention Time

From this hypothetical data, we can infer that the compound is most sensitive to oxidation and alkaline hydrolysis. The next step would be to identify the structure of the major degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[10].

Visualization of Workflows and Potential Pathways

Visual diagrams are essential for clearly communicating complex experimental plans and scientific hypotheses.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Execution cluster_2 Phase 3: Analysis & Reporting MD_Start Select HPLC Column & Mobile Phase MD_PDA Determine λmax via PDA MD_Start->MD_PDA MD_Inject Inject Forced Degradation Samples MD_PDA->MD_Inject MD_Validate Validate Method (ICH Q2) MD_Inject->MD_Validate SE_Forced Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) MD_Validate->SE_Forced SE_LongTerm Long-Term Stability Study (25°C/60%RH) MD_Validate->SE_LongTerm AR_Analyze HPLC Analysis at Time Points SE_Forced->AR_Analyze SE_LongTerm->AR_Analyze AR_Identify Identify Degradants (LC-MS) AR_Analyze->AR_Identify AR_Pathway Elucidate Degradation Pathways AR_Identify->AR_Pathway AR_Report Establish Retest Period & Storage Conditions AR_Pathway->AR_Report

Caption: Workflow for the stability assessment of a new drug substance.

G Parent 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid (Parent Compound) Oxidation_Product 2-Chloro-1-(2-carboxyethyl)-1H-imidazole-5-carboxylic acid (Oxidation Product) Parent->Oxidation_Product Oxidation (H₂O₂) Hydrolysis_Product Potential Ring-Opened Amide/Acid (Hydrolysis Product) Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Photo_Product Dimer or other Photoproduct (Photodegradation Product) Parent->Photo_Product Photolysis (Light/UV)

Caption: Postulated degradation pathways for the target compound.

Conclusion and Recommendations

This technical guide outlines a scientifically rigorous and regulatory-compliant approach to assessing the thermodynamic stability of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid at room temperature. The forced degradation studies are critical for identifying the molecule's intrinsic vulnerabilities, which, based on its structure, are predicted to be primarily oxidation and photodegradation.

The long-term stability data will provide the definitive evidence required to establish a retest period and to define appropriate storage conditions, ensuring the quality, safety, and efficacy of the drug substance throughout its lifecycle. It is recommended that any significant degradation products observed be identified and characterized to assess their potential toxicological impact.

References

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodological Protocol & Mechanistic Guide Introduction and Chemical Context The targeted compound, 3-(2-Chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodological Protocol & Mechanistic Guide

Introduction and Chemical Context

The targeted compound, 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid , is a highly functionalized heterocyclic building block. Imidazole derivatives bearing orthogonal reactive sites—specifically a C2-halogen, a C5-aldehyde, and an N1-aliphatic carboxylic acid—are critical intermediates in the synthesis of complex pharmaceutical active ingredients (APIs). Most notably, structurally analogous imidazoles serve as the core scaffold for Angiotensin II receptor blockers (ARBs) such as Eprosartan[1].

The synthesis of this molecule requires a carefully orchestrated sequence to ensure regioselectivity during the N-alkylation of the imidazole ring and to prevent the degradation of the sensitive formyl group during the subsequent unmasking of the carboxylic acid[2]. This guide details a robust, two-step synthetic workflow utilizing a Michael addition followed by mild saponification.

Synthetic Workflow and Mechanistic Strategy

To achieve high yield and purity, the protocol utilizes 2-chloro-1H-imidazole-5-carbaldehyde as the starting material[3]. Direct alkylation with free 3-bromopropanoic acid often leads to poor yields due to competitive side reactions and zwitterion formation. Therefore, a two-phase approach is employed:

  • Aza-Michael Addition: Base-catalyzed conjugate addition of the imidazole to methyl acrylate.

  • Saponification: Mild, base-mediated hydrolysis of the methyl ester to yield the free propanoic acid.

SynthesisWorkflow SM Starting Material 2-Chloro-1H-imidazole- 5-carbaldehyde Step1 Step 1: Aza-Michael Addition Methyl Acrylate, K2CO3, DMF 25°C, 12h SM->Step1 INT Isolated Intermediate Methyl 3-(2-chloro-5-formyl- 1H-imidazol-1-yl)propanoate Step1->INT Step2 Step 2: Saponification LiOH (aq), THF 0°C to RT, 4h INT->Step2 PROD Target Compound 3-(2-Chloro-5-formyl-1H- imidazol-1-yl)propanoic acid Step2->PROD

Workflow diagram for the two-step synthesis of the target imidazole derivative.

Quantitative Data & Material Requirements

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Phase 1: Alkylation
2-Chloro-1H-imidazole-5-carbaldehyde130.531.001.31 gStarting Material
Methyl Acrylate86.091.201.03 g (1.08 mL)Michael Acceptor
Potassium Carbonate ( K2​CO3​ )138.211.502.07 gMild Base
N,N-Dimethylformamide (DMF)73.09-15.0 mLPolar Aprotic Solvent
Phase 2: Hydrolysis
Lithium Hydroxide Monohydrate41.962.000.84 gHydrolysis Agent
Tetrahydrofuran (THF) / H2​O --10 mL / 10 mLCo-solvent System

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Methyl 3-(2-chloro-5-formyl-1H-imidazol-1-yl)propanoate

Expert Insight: Potassium carbonate is selected over stronger bases (like NaH) to minimize the polymerization of methyl acrylate and to prevent unwanted aldol-type condensations involving the C5-formyl group.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-1H-imidazole-5-carbaldehyde (1.31 g, 10.0 mmol) and anhydrous K2​CO3​ (2.07 g, 15.0 mmol).

  • Solvation: Suspend the mixture in anhydrous DMF (15.0 mL) under an inert atmosphere (Nitrogen or Argon). Stir at room temperature for 15 minutes to allow for the deprotonation of the imidazole NH.

  • Addition: Dropwise, add methyl acrylate (1.08 mL, 12.0 mmol) to the stirring suspension over 5 minutes.

  • Reaction: Stir the reaction mixture at 25 °C for 12 hours. Monitor the reaction progression via TLC (Eluent: 50% Ethyl Acetate in Hexanes; UV detection at 254 nm).

  • Workup: Quench the reaction by adding 30 mL of distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Washing: Wash the combined organic layers with brine ( 3×15 mL) to remove residual DMF. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc/Hexanes) to afford the intermediate ester.

Phase 2: Saponification to 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid

Expert Insight: Lithium hydroxide in a biphasic THF/Water system is utilized because it provides highly controlled, mild hydrolysis. Stronger conditions (e.g., refluxing NaOH) risk inducing the Cannizzaro reaction on the C5-aldehyde.

  • Preparation: Dissolve the purified methyl ester intermediate from Phase 1 in THF (10.0 mL) in a 50 mL round-bottom flask. Cool the solution to 0 °C using an ice-water bath.

  • Hydrolysis: Prepare a solution of LiOH⋅H2​O (0.84 g, 20.0 mmol) in distilled water (10.0 mL). Add this aqueous solution dropwise to the chilled THF solution.

  • Reaction: Remove the ice bath and allow the biphasic mixture to warm to room temperature. Stir vigorously for 4 hours. Monitor the disappearance of the ester via TLC.

  • Workup (Critical Step): Once complete, concentrate the mixture under reduced pressure to remove the THF (do not evaporate the water).

  • Acidification: Cool the remaining aqueous layer to 0 °C. Carefully adjust the pH to ~3.5 using 1M HCl. Causality: The product is an amphoteric molecule. A pH of 3.5 ensures the carboxylic acid is protonated and neutral, while the electron-deficient imidazole ring remains unprotonated, forcing the product to precipitate.

  • Isolation: Collect the resulting white to off-white precipitate via vacuum filtration. Wash the filter cake with ice-cold water ( 2×5 mL) and dry under high vacuum to afford the pure 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid.

References

  • EvitaChem. 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid Product Information and Synthesis Analysis. Retrieved March 25, 2026. 4

  • MDPI Molecules. Rational Design and Synthesis of AT1R Antagonists (Eprosartan Synthesis Pathways). Retrieved March 25, 2026. 1

  • Benchchem. 1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde Synthetic Routes and Reaction Conditions. Retrieved March 25, 2026. 3

Sources

Application

Application Note: Heterobifunctional Conjugation using 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic Acid Derivatives

Introduction & Mechanistic Rationale In the rapidly evolving fields of targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and advanced biomaterials, the demand for rigid, highly specific heterobifun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the rapidly evolving fields of targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and advanced biomaterials, the demand for rigid, highly specific heterobifunctional linkers is paramount. 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid is a highly versatile, dual-reactive building block designed for orthogonal bioconjugation.

This molecule features an imidazole core that imparts structural rigidity and favorable physicochemical properties[1],[2]. Its utility is driven by three distinct structural elements:

  • N1-Propanoic Acid (Carboxylate): Enables standard carbodiimide-mediated coupling (e.g., EDC/NHS) to primary amines, such as the ϵ -amino groups of lysine residues on proteins[3],[4].

  • C5-Formyl Group (Aldehyde): Serves as a highly specific electrophile for orthogonal ligation. It can undergo oxime ligation with alkoxyamines or reductive amination with primary amines[5],[6].

  • C2-Chloro Substituent: The electronegative halogen exerts an electron-withdrawing effect on the imidazole ring. This inductively increases the electrophilicity of the C5-aldehyde, accelerating its reaction kinetics during oxime formation and reductive amination compared to unhalogenated analogs.

This application note details the step-by-step protocols for utilizing this linker in a sequential, orthogonal conjugation strategy, ensuring high yields and preserving the biological activity of the target macromolecules.

Physicochemical Properties & Reactivity Profile

To design a successful bioconjugation workflow, it is critical to understand the orthogonal reactivity of the linker's functional groups. The table below summarizes the target functional groups, optimal pH ranges, and expected bond stabilities.

Functional Group on LinkerTarget Moiety on Payload/ProteinReaction TypeOptimal pHResulting LinkageStability
Propanoic Acid (-COOH) Primary Amine (-NH₂)Amidation (via NHS ester)7.2 – 8.0AmideHighly stable in vivo
Formyl Group (-CHO) Alkoxyamine (-O-NH₂)Oxime Ligation4.5 – 6.0OximeStable at physiological pH
Formyl Group (-CHO) Hydrazine (-NH-NH₂)Hydrazone Ligation4.5 – 6.0HydrazoneAcid-labile (cleavable)
Formyl Group (-CHO) Primary Amine (-NH₂)Reductive Amination6.5 – 7.5Secondary AmineHighly stable in vivo

Orthogonal Conjugation Workflow

The most effective strategy for utilizing 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid is a two-step orthogonal approach. First, the propanoic acid is activated and conjugated to a protein. Second, the intact aldehyde is reacted with a small-molecule payload (e.g., a fluorophore or drug) via oxime ligation.

G A 3-(2-Chloro-5-formyl- 1H-imidazol-1-yl) propanoic acid B NHS Ester Activation (EDC/NHS) A->B C Amine-Reactive Intermediate B->C D Protein Conjugation (pH 7.2-8.0) C->D E Protein-Linker Conjugate (Intact Aldehyde) D->E F Oxime Ligation or Reductive Amination (pH 4.5-6.0) E->F G Final Heterobifunctional Bioconjugate F->G

Orthogonal bioconjugation workflow for 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid.

Experimental Protocols

Protocol 1: Activation of the Propanoic Acid Moiety (NHS Esterification)

To prevent the premature hydrolysis of the activated ester, this step must be performed in an anhydrous organic solvent.

Reagents:

  • 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid (Linker)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve the Linker in anhydrous DMF to a final concentration of 100 mM.

  • Add 1.2 molar equivalents of NHS to the solution.

  • Add 1.5 molar equivalents of EDC-HCl. Causality: A slight excess of EDC ensures complete activation of the carboxylate, while the excess NHS stabilizes the highly reactive O-acylisourea intermediate into a more stable, yet amine-reactive, NHS ester[3].

  • Incubate the reaction at room temperature (RT) for 2 hours under continuous stirring.

  • Validation: Analyze a 1 μ L aliquot via LC-MS to confirm the complete conversion of the free acid to the NHS ester. The activated linker can be used immediately in Protocol 2 or aliquoted and stored at -20°C under inert gas.

Protocol 2: Primary Amine Conjugation (Protein Amidation)

The activated NHS ester is highly reactive toward deprotonated primary amines. The pH of the reaction buffer must be carefully controlled to ensure the lysine ϵ -amines are sufficiently nucleophilic without accelerating NHS ester hydrolysis.

Reagents:

  • Target Protein (e.g., Monoclonal Antibody, BSA)

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4. (Note: Avoid buffers containing primary amines such as Tris or glycine, as they will quench the NHS ester).

Procedure:

  • Prepare the target protein in Conjugation Buffer at a concentration of 2–5 mg/mL.

  • Add a 5- to 10-fold molar excess of the activated NHS-Linker (from Protocol 1) to the protein solution. Ensure the final concentration of organic solvent (DMF/DMSO) does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubate at RT for 2 hours or at 4°C overnight.

  • Purification: Remove unreacted linker and byproducts using a size-exclusion chromatography (SEC) column or a centrifugal spin filter (e.g., Amicon® Ultra) pre-equilibrated with the buffer required for the next step (e.g., 100 mM Sodium Acetate, pH 5.5).

  • Validation: Determine the Degree of Labeling (DOL) using intact mass spectrometry (ESI-TOF).

Protocol 3: Aldehyde Ligation (Oxime Formation)

Oxime ligation is highly chemoselective and bioorthogonal. The reaction between the C5-aldehyde and an alkoxyamine is significantly accelerated under slightly acidic conditions and can be further catalyzed by nucleophilic catalysts like aniline[5],[6].

Reagents:

  • Protein-Linker Conjugate (from Protocol 2)

  • Alkoxyamine-derivatized Payload (e.g., Drug-O-NH₂)

  • Ligation Buffer: 100 mM Sodium Acetate, pH 5.0–5.5.

  • Catalyst: 10–50 mM Aniline (Optional but highly recommended).

Procedure:

  • Ensure the Protein-Linker Conjugate is in the Ligation Buffer (pH 5.0–5.5). Causality: At pH < 6.0, the rate of oxime formation is several orders of magnitude faster than at physiological pH[6].

  • Add a 5- to 10-fold molar excess of the Alkoxyamine-Payload.

  • Add Aniline to a final concentration of 10 mM. Causality: Aniline rapidly reacts with the aldehyde to form a Schiff base intermediate. This intermediate is highly susceptible to nucleophilic attack by the alkoxyamine, undergoing rapid transimination to form the final, stable oxime linkage[5].

  • Incubate at RT for 2–4 hours.

  • Purify the final bioconjugate via SEC or dialysis into a physiological storage buffer (e.g., PBS, pH 7.4).

Alternative Protocol 3B: Reductive Amination

If an alkoxyamine payload is unavailable, the aldehyde can be conjugated to a primary amine via reductive amination.

Procedure:

  • Buffer exchange the Protein-Linker Conjugate into 100 mM Sodium Phosphate, pH 6.5–7.5.

  • Add a 10-fold molar excess of the Primary Amine-Payload.

  • Add Sodium Cyanoborohydride (NaCNBH₃) to a final concentration of 20–50 mM. Causality: NaCNBH₃ is utilized because, unlike NaBH₄, it is stable in aqueous solutions at pH > 6.0 and selectively reduces the intermediate iminium ion without reducing the unreacted C5-aldehyde[7],[8].

  • Incubate at RT for 4–16 hours, then purify via SEC.

Troubleshooting & Optimization

  • Low Amidation Yield (Protocol 2): Ensure the NHS ester was not hydrolyzed prior to addition. Hydrolysis competes with amidation; if the reaction buffer pH is too high (>8.5), hydrolysis will dominate[4]. Check that the protein buffer is completely free of Tris or azide (if using commercial antibody preparations).

  • Protein Precipitation during Oxime Ligation: Some proteins are unstable at pH 5.0. If precipitation occurs, perform the oxime ligation at pH 6.5–7.0 but increase the aniline catalyst concentration to 50 mM and extend the incubation time to 12 hours[6].

  • Reactivity of the 2-Chloro Group: Under the mild aqueous conditions described (pH 5.0–8.0, RT), the 2-chloro group on the imidazole ring is stable and inert. However, it can be leveraged for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if further derivatization of the linker core is desired in organic synthesis phases prior to bioconjugation.

References

  • PubChem Compound Summary for CID 175756052, 2-(5-Formylimidazol-1-yl)propanoic acid. National Center for Biotechnology Information. URL:[Link]

  • Bioconjugate Techniques (3rd Edition). Hermanson, G. T. Academic Press / Elsevier (2013).
  • Advances in Bioconjugation. Stephanopoulos, N., & Francis, M. B. Nature Chemical Biology (2011). URL:[Link]

  • Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. Biomaterials (2015). URL:[Link]

  • Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry (2020). URL:[Link]

  • Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry (2009). URL:[Link]

  • Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. International Journal of Molecular Sciences (2024). URL:[Link]

Sources

Method

The Strategic Utility of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic Acid in Modern Medicinal Chemistry

Introduction: A Versatile Scaffold for Drug Discovery The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold for Drug Discovery

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design.[3] Within this important class of heterocycles, 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid emerges as a highly functionalized and versatile building block. This molecule incorporates several key reactive handles: a nucleophilic imidazole core, a reactive chloro substituent, an electrophilic formyl group, and a carboxylic acid side chain. This combination of functionalities allows for a wide range of chemical transformations, making it an invaluable intermediate in the synthesis of complex therapeutic agents. This guide provides an in-depth look at the applications of this compound, complete with detailed protocols for its synthesis and derivatization.

The strategic placement of the chloro, formyl, and propanoic acid groups on the imidazole ring allows for sequential and site-selective modifications. The propanoic acid chain, for instance, provides a vector for linking to other molecular fragments or for modulating pharmacokinetic properties. The 2-chloro substituent is a key site for nucleophilic substitution, enabling the introduction of various functional groups. The 5-formyl group is a versatile handle for constructing larger molecular architectures through reactions such as reductive amination, Wittig reactions, or condensation reactions. The imidazole ring itself can participate in a variety of cycloaddition and cross-coupling reactions. This multi-functional nature makes 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid a powerful tool for generating libraries of diverse compounds for high-throughput screening and lead optimization.

Core Applications in Drug Synthesis

The primary application of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid in medicinal chemistry is as a key intermediate for the synthesis of highly substituted imidazole-based therapeutics. Its structural motifs are found in compounds targeting a range of diseases, from cardiovascular conditions to cancer and infectious diseases.

Synthesis of Angiotensin II Receptor Blockers (ARBs)

A significant application of chloro-formyl imidazole derivatives is in the synthesis of non-peptide angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension. The well-known ARB, Losartan, features a substituted imidazole core. The "2-butyl-4-chloro-5-formylimidazole" derivative is a key intermediate in the synthesis of Losartan and its analogues.[4] By analogy, 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid can serve as a precursor for novel ARBs, where the propanoic acid moiety can be used to introduce or modify side chains that interact with the receptor.

The synthesis of such compounds typically involves the reaction of the formyl group with an appropriate organometallic reagent, followed by further functionalization of the chloro and carboxylic acid groups. The imidazole nitrogen provides a key point of interaction with the angiotensin II receptor.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis and a representative derivatization of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid. These protocols are based on established synthetic methodologies for analogous compounds.

Protocol 1: Synthesis of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic Acid

This protocol describes a two-step synthesis of the title compound, starting from 2-chloro-1H-imidazole. The first step is a Vilsmeier-Haack formylation to introduce the formyl group, followed by N-alkylation with 3-bromopropanoic acid.

Step 1: Vilsmeier-Haack Formylation of 2-Chloro-1H-imidazole

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich heterocycles.[5][6][7]

  • Materials:

    • 2-Chloro-1H-imidazole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a clean, dry round-bottom flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.

    • Once the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

    • Dissolve 2-chloro-1H-imidazole in dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 40 °C for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-chloro-1H-imidazole-5-carbaldehyde.

    • Purify the crude product by column chromatography on silica gel.

Step 2: N-Alkylation to Yield 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic Acid

N-alkylation of the imidazole ring is a common method for introducing side chains.[8][9]

  • Materials:

    • 2-Chloro-1H-imidazole-5-carbaldehyde (from Step 1)

    • 3-Bromopropanoic acid

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Hydrochloric acid (HCl) (1M)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • To a solution of 2-chloro-1H-imidazole-5-carbaldehyde in acetonitrile, add potassium carbonate and 3-bromopropanoic acid.

    • Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product into ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid.

    • The product can be further purified by recrystallization.

Table 1: Representative Reaction Parameters and Yields

StepReactantsSolventBaseTemperature (°C)Time (h)Typical Yield (%)
1 2-Chloro-1H-imidazole, POCl₃, DMFDCM-0 to 402-470-85
2 2-Chloro-1H-imidazole-5-carbaldehyde, 3-Bromopropanoic acidAcetonitrileK₂CO₃Reflux12-1860-75
Protocol 2: Reductive Amination for the Synthesis of a Novel Amino Acid Derivative

The formyl group of the title compound is a versatile handle for further elaboration. Reductive amination is a powerful reaction to introduce amino functionalities.

  • Materials:

    • 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid

    • A primary or secondary amine (e.g., benzylamine)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE)

    • Acetic acid (glacial)

  • Procedure:

    • Dissolve 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid and the desired amine (1.1 equivalents) in 1,2-dichloroethane.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Stir the reaction at room temperature for 1 hour to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 25 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in the protocols.

Synthetic Pathway for 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: N-Alkylation 2-Chloro-1H-imidazole 2-Chloro-1H-imidazole 2-Chloro-1H-imidazole-5-carbaldehyde 2-Chloro-1H-imidazole-5-carbaldehyde 2-Chloro-1H-imidazole->2-Chloro-1H-imidazole-5-carbaldehyde DCM, 0-40 °C Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF)->2-Chloro-1H-imidazole-5-carbaldehyde Target Molecule 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid 2-Chloro-1H-imidazole-5-carbaldehyde->Target Molecule K2CO3, Acetonitrile, Reflux 3-Bromopropanoic acid 3-Bromopropanoic acid 3-Bromopropanoic acid->Target Molecule Reductive Amination Start 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid Product 3-(2-Chloro-5-((alkylamino)methyl)-1H-imidazol-1-yl)propanoic acid Start->Product DCE, Acetic Acid Reagents 1. Amine (R-NH2) 2. NaBH(OAc)3 Reagents->Product

Caption: Derivatization via reductive amination.

Conclusion

3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid represents a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The protocols outlined in this guide provide a practical framework for the synthesis and derivatization of this important intermediate, paving the way for the discovery of novel imidazole-based drugs.

References

  • Zhang, L., Peng, X. M., Damu, G. L. V., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 34(2), 340–437. [Link]

  • Sonawane, R., & Magdum, C. (2015). Synthesis of Some Novel 1, 5-disubstituted-4-chloro-iH-imidazole Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 4(4), 422-426.
  • Chemistry Steps. (2023, April 23). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). JP2008535911A - Preparation of 2-substituted 4-chloro-5-formylimidazole and 5.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Saleem, S. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Journal of Chemistry, 2022, 1-8. [Link]

  • Kumar, V., & Sharma, P. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(28), 19035-19055. [Link]

  • Parab, R. H., & Dixit, B. C. (2012). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Based on 2-chloro-7-methyl-3-formylquinoline. E-Journal of Chemistry, 9(3), 1188-1195.
  • PatSnap. (2008, April 16). Preparation of 2-substituted 4-chloro-5-formylimidazoles by vilsmeier reaction of the condensation product of glycine and an imido ester with a formamide in the presence of a triflate (trifluormethane.
  • Singh, R. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(11), 263-271.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Il Farmaco, 58(9), 761-766. [Link]

  • Google Patents. (n.d.). CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
  • Google Patents. (n.d.). US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5.
  • Hattan, C. M., Shojaie, J., & Witte, A. M. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E)-3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1–8. [Link]

  • El-Mekabaty, A., & El-Sayed, R. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica, 14(5), 1-6.
  • European Patent Office. (2018, October 31). EP3395813A1 - Voriconazole intermediate and voriconazole synthesis method. Retrieved from [Link]

  • Hattan, C. M., Shojaie, J., & Witte, A. M. (2013). Synthesis of 3-(1-Methyl-1 H-imidazol-2-ylthio)propanoic Acid and ( E)-3-(1-Methyl-1 H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1–8. [Link]

  • Parmar, M. B., Pandya, J. H., & Vara, M. K. (2022). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H - imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide. Journal of the Bangladesh Chemical Society, 34(2), 129-139.
  • Google Patents. (n.d.). WO 2010/022690 A2.
  • Google Patents. (n.d.). US12110287B2 - Heterocyclic derivatives as NAV1.7 and NAV1.8 blockers.
  • WIPO. (2005, September 1). WO2005080345 - Imidazoline derivatives having cb 1 -antagonistic activity. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidative degradation of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid during storage

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for preventing the oxidative degradation of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid during storage.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for preventing the oxidative degradation of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid during storage. This molecule, with its reactive aldehyde and electron-deficient chloro-imidazole moieties, requires specific handling to ensure its integrity for experimental use. Here, we delve into the mechanisms of degradation and provide validated protocols to maintain its stability.

Understanding the Instability: A Tale of Two Functional Groups

The stability of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid is primarily dictated by two of its functional groups: the 5-formyl group (an aldehyde) and the 2-chloro-1H-imidazole ring . Both are susceptible to oxidative degradation, a process that can be initiated or accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.

The Vulnerable Aldehyde

The formyl group is the most significant liability. Aldehydes are notoriously prone to oxidation, readily converting to the corresponding carboxylic acid upon exposure to air. This process, known as autoxidation, proceeds via a free-radical chain mechanism and is often catalyzed by light. For our molecule, this would result in the formation of 3-(2-Chloro-5-carboxy-1H-imidazol-1-yl)propanoic acid, an impurity that can significantly impact experimental outcomes.

The Substituted Imidazole Ring

While the imidazole ring itself is relatively stable, its substituents play a crucial role in its susceptibility to degradation. The presence of both a chloro and a formyl group, which are electron-withdrawing, makes the imidazole ring electron-deficient. This generally decreases its susceptibility to electrophilic attack but can make it more prone to certain oxidative pathways, potentially leading to ring-opening and the formation of various smaller, undesired byproducts. Studies on related imidazole derivatives have shown that under oxidative stress (e.g., in the presence of reactive oxygen species), the imidazole ring can be cleaved.[1][2]

Visualizing the Degradation Pathway

The primary degradation pathway involves the oxidation of the highly susceptible formyl group to a carboxylic acid.

cluster_0 Primary Degradation Pathway Reactant 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid Product 3-(2-Chloro-5-carboxy-1H-imidazol-1-yl)propanoic acid Reactant->Product O₂ (Air) Light, Heat

Caption: Primary oxidative degradation of the target molecule.

Frequently Asked Questions (FAQs)

Q1: I've noticed a white crystalline precipitate forming in my solid sample of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid. What is it?

A1: The formation of a white crystalline solid is a strong indicator of oxidation. The aldehyde group on your molecule has likely oxidized to the corresponding carboxylic acid, which often has lower solubility and a different crystalline structure, causing it to precipitate out.

Q2: My sample has turned slightly yellow over time, but I don't see any precipitate. Has it degraded?

A2: A color change, such as yellowing, can be an early sign of degradation, even if the primary oxidation product has not yet precipitated. This could indicate the formation of minor degradation products or polymers. It is highly recommended to re-analyze the purity of the sample before use.

Q3: Can I store the compound in a standard laboratory freezer at -20°C?

A3: Yes, storage at -20°C is highly recommended as it significantly slows down the rate of chemical degradation.[3] However, temperature control alone is not sufficient. It must be combined with measures to exclude oxygen and light for optimal stability.

Q4: Is it necessary to use an inert gas if the container is tightly sealed?

A4: Absolutely. A tightly sealed container will trap the air that was present when you sealed it. This trapped oxygen is sufficient to cause significant oxidation over time. Purging the container with an inert gas like nitrogen or argon displaces this oxygen, creating a non-reactive atmosphere.[4][5][6]

Q5: Are there any solvents I should avoid when preparing stock solutions?

A5: Avoid using solvents that are not fresh or that may contain peroxide impurities (e.g., older ethers like THF or dioxane). These peroxides can accelerate the degradation of the aldehyde. Always use high-purity, anhydrous solvents. If preparing solutions for long-term storage, ensure the solvent has been deoxygenated by sparging with nitrogen or argon prior to use.[7]

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Inconsistent experimental results; lower than expected activity Sample Degradation: The actual concentration of the active compound is lower than calculated due to oxidation.1. Confirm purity of the stored material using a suitable analytical method (e.g., HPLC, NMR). 2. If degradation is confirmed, procure a fresh batch of the compound. 3. Implement the recommended storage protocols for the new material immediately upon receipt.
Appearance of new, unexpected peaks in HPLC/LC-MS analysis Formation of Degradation Products: The sample has oxidized, leading to the formation of the carboxylic acid byproduct and potentially other minor impurities.1. Identify the major degradation product by comparing its retention time and mass with that of the expected carboxylic acid. 2. Review storage conditions. Ensure the sample was stored under an inert atmosphere, at a low temperature, and protected from light.[7][8] 3. For future use, prepare smaller aliquots to minimize repeated exposure of the bulk material to the atmosphere.
Difficulty dissolving the compound, or visible solid in a prepared solution Precipitation of Oxidized Product: The carboxylic acid byproduct, being less soluble, has precipitated from the solution.1. Do not use the solution. The concentration will be inaccurate. 2. Prepare a fresh solution from a pure, un-degraded solid sample. 3. If preparing solutions for storage, use deoxygenated solvent and store under an inert atmosphere in a tightly sealed vial at -20°C or below.

Protocols for Maximizing Stability

Adherence to stringent storage and handling protocols is the most effective way to prevent the oxidative degradation of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid.

Protocol 1: Long-Term Storage of Solid Material

This protocol is designed to create an optimal environment for storing the solid compound for extended periods.

Materials:

  • 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid (solid)

  • Amber glass vials with screw caps and PTFE-lined septa

  • Source of dry, high-purity inert gas (Nitrogen or Argon) with a regulator and tubing

  • Parafilm®

  • -20°C freezer

Procedure:

  • Aliquot: Upon receiving the compound, if it is in a large container, immediately aliquot it into smaller, single-use amounts in amber glass vials. This minimizes the exposure of the entire batch to the atmosphere during each use.

  • Inert Gas Purge: Place the uncapped vials containing the aliquots into a desiccator or glove box. Gently flush the container with a stream of dry nitrogen or argon for 1-2 minutes to displace all the air (oxygen).

  • Seal: While still under the inert atmosphere, tightly cap the vials.

  • Parafilm Wrap: For an extra layer of protection against moisture and gas exchange, wrap the cap and neck of the vial with Parafilm®.

  • Label: Clearly label each vial with the compound name, date of aliquoting, and any relevant batch information.

  • Store: Place the sealed and labeled vials in a -20°C freezer. Ensure the freezer is not a "frost-free" model, as these can have temperature cycles that may be detrimental to long-term stability.

Protocol 2: Handling and Preparation of Stock Solutions

This protocol outlines the best practices for preparing solutions to minimize degradation during the process.

Materials:

  • Stored, inerted vial of the solid compound

  • High-purity, anhydrous solvent (e.g., DMSO, DMF, Acetonitrile)

  • Inert gas source

  • Dry, clean glassware (e.g., volumetric flask)

  • Syringes and needles

Procedure:

  • Equilibrate: Remove the vial of the solid compound from the freezer and allow it to warm to room temperature before opening. This is critical to prevent atmospheric moisture from condensing on the cold solid.

  • Deoxygenate Solvent (if storing solution): If the prepared stock solution is to be stored, deoxygenate the required volume of solvent by bubbling a gentle stream of nitrogen or argon through it for 15-20 minutes.

  • Inert Atmosphere Transfer: Perform the weighing and transfer of the solid under a positive pressure of inert gas. This can be achieved by inserting a needle connected to the inert gas line into the vial's septum to create a gentle, positive pressure.

  • Dissolution: Quickly add the weighed solid to the solvent in your flask.

  • Purge and Seal: Once the solid is dissolved, purge the headspace of the flask with inert gas before sealing it tightly.

  • Storage of Solution: If the solution must be stored, place it in a tightly sealed vial (with the headspace purged with inert gas) and store at -20°C or -80°C. Freshly prepared solutions are always preferable.

Preventative Workflow Diagram

cluster_workflow Storage & Handling Workflow Receive Receive Compound Aliquot Aliquot into Amber Vials Receive->Aliquot Purge Purge with N₂/Ar Aliquot->Purge Seal Seal Tightly & Wrap Purge->Seal Store Store at -20°C Seal->Store Equilibrate Equilibrate to RT Store->Equilibrate For Use Weigh Weigh Under Inert Gas Equilibrate->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Use Use Immediately Dissolve->Use

Sources

Optimization

Technical Support Center: Crystallization Optimization for 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic Acid

Welcome to the Technical Support Center for the synthesis and purification of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid. This compound features a highly functionalized imidazole core with a reactive C5-formyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid. This compound features a highly functionalized imidazole core with a reactive C5-formyl group, a C2-chloro substituent, and an N1-propanoic acid chain. Due to its amphoteric nature and the electrophilicity of the formyl group, researchers frequently encounter challenges such as liquid-liquid phase separation (oiling out), acetal degradation, and poor polymorphic control.

This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity crystallization for drug development applications, including the synthesis of related 1[1].

Troubleshooting Guides & FAQs

Q1: During cooling, my product consistently "oils out" (forms a dense liquid layer) instead of forming crystals. How can I force nucleation?

  • Cause: Oiling out (liquid-liquid phase separation, LLPS) occurs when the solution's supersaturation trajectory crosses the binodal solubility curve before reaching the metastable limit for solid nucleation, a phenomenon well-documented in complex 2[2]. For this specific molecule, LLPS is often exacerbated by residual reaction impurities that depress the melting point of the solute, or by using a solvent system with excessive affinity for the zwitterionic form.

  • Solution:

    • Solvent Modification: Transition from a purely aqueous system to a mixed solvent system. An Isopropanol (IPA)/Water ratio of 3:1 (v/v) significantly narrows the metastable zone width, promoting solid-liquid separation over liquid-liquid separation.

    • Thermal Control & Seeding: Do not crash-cool the system. Cool the solution to 5°C above the cloud point, hold the temperature, and introduce 1-2% (w/w) seed crystals. Preferential crystallization and seeding are standard resolutions for 3 derivatives[3]. Hold for 1 hour to allow the seed bed to consume the supersaturation before resuming a slow cooling ramp (0.1°C/min).

Q2: My crystallization yields are highly variable (ranging from 40% to 85%). What is the critical control parameter?

  • Cause: The yield variability is directly tied to pH control. The molecule contains a carboxylic acid (pKa ~4.5) and a weakly basic imidazole ring (pKa ~2.5 due to the electron-withdrawing chloro and formyl groups). Solubility is strictly governed by the isoelectric point (pI). Deviating even 0.5 pH units from the pI causes the molecule to ionize, drastically increasing its aqueous solubility.

  • Solution: The theoretical pI is approximately 3.3. During the acid-addition phase (shifting from the soluble sodium salt), you must use a calibrated pH probe and titrate slowly with 1M HCl to a strict target of pH 3.2 - 3.4. Avoid localized high-acidity zones by ensuring high-shear stirring during addition.

Q3: I am observing a major impurity (+32 Da or +46 Da by LC-MS) when crystallizing from alcoholic solvents. What is this degradation product?

  • Cause: The C5-formyl group is highly electrophilic. When subjected to acidic conditions (pH < 4) in the presence of primary alcohols like methanol or ethanol, the formyl group undergoes rapid nucleophilic attack, forming a hemiacetal (+32 Da for methanol) or a full acetal.

  • Solution: Strictly avoid primary alcohols during the pH-shift crystallization. If an organic antisolvent is required, utilize secondary alcohols (e.g., Isopropanol) or non-nucleophilic aprotic solvents (e.g., Acetone or Acetonitrile) which do not react with the aldehyde functionality.

Experimental Protocols

Optimized pH-Shift / Antisolvent Crystallization Workflow

Self-Validation Checkpoint: This protocol is designed to be self-validating. If the solution does not turn turbid precisely at Step 3, the initial concentration was too low, and the system must be concentrated under vacuum before proceeding.

  • Step 1: Dissolution & Clarification Suspend crude 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid (100 g) in 400 mL of deionized water. Slowly add 2M NaOH until the pH reaches 7.5–8.0. The compound will dissolve completely as the sodium salt. Filter the solution through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities.

  • Step 2: Antisolvent Addition Transfer the clarified filtrate to a jacketed reactor. Add 600 mL of Isopropanol (IPA) and adjust the internal temperature to 20°C.

  • Step 3: Isoelectric Precipitation (Critical Step) Begin high-shear agitation (250 RPM). Using a dosing pump, add 1M HCl at a rate of 5 mL/min. Monitor the pH continuously. The solution will begin to cloud at pH ~4.8. Continue addition until the pH stabilizes exactly at 3.3 ± 0.1. Validation: The suspension should become thick and milky white. If the pH drops below 3.0, back-titrate immediately with 0.1M NaOH to prevent re-dissolution of the protonated imidazole species.

  • Step 4: Ripening and Cooling Heat the suspension to 45°C to dissolve fine nuclei (Ostwald ripening), hold for 30 minutes, and then cool at a linear rate of 0.2°C/min to 5°C.

  • Step 5: Isolation Filter the slurry under vacuum. Wash the filter cake with 100 mL of pre-chilled (5°C) IPA/Water (2:1 v/v). Dry in a vacuum oven at 40°C (to prevent thermal degradation of the formyl group) until the moisture content is <0.5% w/w.

Data Presentation

Table 1: Solubility Profile of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid

Solvent SystemTemperature (°C)pHSolubility (mg/mL)Observation / Suitability
Water257.5> 150.0Excellent for initial dissolution (Sodium salt)
Water253.312.5Minimum solubility (Isoelectric point)
Water53.34.2High yield potential at low temp
Methanol25N/A45.0Unsuitable (Hemiacetal degradation observed)
Isopropanol (IPA)25N/A8.1Excellent antisolvent
IPA / Water (60:40)53.3< 1.5Optimal crystallization matrix

Reaction Pathway & Speciation Visualization

G High_pH High pH (>7.0) Soluble Sodium Salt Acid_Add Controlled HCl Addition (High Shear Mixing) High_pH->Acid_Add pH Shift Isoelectric Isoelectric Point (pH 3.3) Zwitterion Formation Acid_Add->Isoelectric Target pH 3.3 Side_Rxn Hemiacetal Degradation (If Primary Alcohol Present) Acid_Add->Side_Rxn Methanol/Ethanol Crystallization Nucleation & Growth (IPA/Water, Cool to 5°C) Isoelectric->Crystallization Antisolvent + Cooling Product Pure Crystalline Product Yield > 85% Crystallization->Product Filtration & Wash

pH-dependent speciation and optimized crystallization pathway avoiding hemiacetal formation.

References

  • Amino Acids | PDF | Enantioselective Synthesis | High Performance Liquid Chromatography Source: Scribd URL:[Link]

  • Journal of Chemical & Engineering Data Vol. 56 No. 5 Source: ACS Publications URL:[Link]

  • Carboxypeptidase U (CPU, TAFIa, CPB2) in Thromboembolic Disease: What Do We Know Three Decades after Its Discovery? Source: PMC (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Purity Analysis of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the HPLC purity analysis of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid. This guide is designed for researchers, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the HPLC purity analysis of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into method optimization and troubleshooting, moving beyond simple protocols to explain the scientific rationale behind each step.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this specific molecule.

Q1: What are the key physicochemical properties of this analyte that influence HPLC method development?

Answer: Understanding the analyte's structure is the foundation of any robust method. 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid is a polar, ionizable molecule. The two key functional groups to consider are:

  • Propanoic Acid Group: This carboxylic acid moiety is acidic, with an estimated pKa between 3.5 and 4.5. At a pH above this value, it will be deprotonated (negatively charged), making the molecule more polar.

  • Imidazole Ring: The imidazole ring is amphoteric; it can act as a base or a very weak acid.[1][2] The nitrogen atom not bonded to the propanoic acid chain has a lone pair of electrons and can be protonated, with a pKa of its conjugate acid around 6.5-7.0.[2][3][4]

This dual ionizable nature means that mobile phase pH is the most critical parameter for controlling retention and peak shape in reversed-phase HPLC.[5][6]

Q2: What is a good starting point for column and mobile phase selection?

Answer: For a polar analyte like this, standard C18 columns may provide insufficient retention, especially if the molecule is in its ionized state.

  • Recommended Starting Column: A modern, high-purity silica C18 or a "polar-embedded" phase column is recommended. Phases designed for use in highly aqueous mobile phases (e.g., "AQ" type columns) are also excellent choices, as they prevent phase collapse when using low organic content.[7][8]

  • Initial Mobile Phase:

    • Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. Starting with an acidic mobile phase (pH ~2.5-3.0) is a logical first step. This ensures the carboxylic acid group is fully protonated (neutral), maximizing its hydrophobicity and retention on a C18 column.[9]

    • Organic (B): Acetonitrile is generally preferred over methanol as a starting organic modifier due to its lower viscosity and different selectivity.

    • Initial Gradient: A broad scouting gradient, such as 5% to 95% Acetonitrile over 15-20 minutes, is effective for determining the approximate elution conditions.

Q3: Why is peak shape often a problem with imidazole-containing compounds?

Answer: Peak tailing is a common issue with amine-containing compounds like imidazole, especially on older, lower-purity silica columns (Type A silica).[10] This is caused by secondary ionic interactions between the protonated basic nitrogen of the imidazole ring and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase.[10][11] Modern, high-purity (Type B) silica columns with high surface coverage and effective end-capping significantly reduce these interactions, leading to much-improved peak symmetry.

Q4: What is the recommended detection wavelength (λ)?

Answer: The imidazole ring is a chromophore. A UV-Vis spectrophotometer or a photodiode array (PDA) detector is suitable. To determine the optimal wavelength, a UV scan of the analyte in the mobile phase should be performed. The wavelength of maximum absorbance (λ-max) should be selected for maximum sensitivity. For many imidazole derivatives, this is typically in the range of 210-240 nm.

Section 2: Systematic Method Development Workflow

Developing a robust, stability-indicating HPLC method requires a logical, systematic approach. This workflow breaks the process down into manageable steps.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Prep A Step 1: Analyte Characterization (UV Scan, pKa Estimation) B Step 2: Column & Mobile Phase Screening (e.g., C18, Phenyl-Hexyl) (Low pH vs. Neutral pH) A->B C Step 3: Evaluate Initial Data (Retention, Peak Shape, Resolution) B->C D Step 4: Fine-Tune Mobile Phase pH (Control Retention & Selectivity) C->D E Step 5: Optimize Gradient Slope & Time (Improve Resolution) D->E F Step 6: Evaluate Organic Modifier (Switch ACN to MeOH if needed) E->F G Step 7: Adjust Temperature & Flow Rate (Final Efficiency Tuning) F->G H Step 8: Forced Degradation Study (Confirm Specificity) G->H I Step 9: Finalize Method & SST Criteria (Define Robustness Parameters) H->I

Caption: Systematic workflow for HPLC method development.

Experimental Protocol: Initial Method Screening
  • Analyte Preparation: Prepare a 0.1 mg/mL solution of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid in a 50:50 mixture of water and acetonitrile.

  • HPLC System: Standard HPLC or UHPLC system with a PDA detector.

  • Screening Conditions: Run the experiments outlined in the table below.

  • Data Evaluation: Assess retention factor (k'), peak symmetry (tailing factor), and resolution from any impurities.

ParameterCondition 1 (Recommended Start)Condition 2 (Alternative)Rationale
Column C18, 100 x 2.1 mm, 1.8 µmPhenyl-Hexyl, 100 x 2.1 mm, 1.8 µmC18 is a universal starting point. Phenyl phases offer alternative selectivity (π-π interactions) for aromatic rings.[12]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Acetate in Water (pH ~6.8)Low pH protonates the carboxylic acid, increasing retention. Neutral pH provides an alternative ionization state and selectivity.
Mobile Phase B AcetonitrileAcetonitrileStandard organic modifier.
Gradient 5% to 95% B over 10 min5% to 95% B over 10 minBroad scouting gradient to find elution window.
Flow Rate 0.4 mL/min0.4 mL/minAppropriate for a 2.1 mm ID column.
Temperature 30 °C30 °CControlled temperature ensures reproducible retention times.
Detection PDA Scan (200-400 nm)PDA Scan (200-400 nm)Determine λ-max for optimal sensitivity.
Injection Vol. 2 µL2 µLSmall volume to minimize solvent effects.

Section 3: Troubleshooting Guide

This section uses a direct question-and-answer format to solve specific experimental issues.

Peak Shape Problems
Q: My peak for the main compound is tailing severely (Tailing Factor > 1.5). What are the primary causes and how do I fix it?

Answer: Peak tailing for this compound is most often a chemical interaction issue.[11][13]

Primary Causes & Solutions:

  • Secondary Silanol Interactions: The most likely cause. The protonated imidazole ring is interacting with ionized silanols on the column packing.

    • Solution 1 (Preferred): Lower the mobile phase pH. Add 0.1% formic acid or 0.1% TFA to your mobile phase. At a low pH (~2.5-3.0), the silanol groups on the silica surface are protonated (Si-OH) and neutral, which minimizes the unwanted ionic interaction.[10]

    • Solution 2: Switch to a high-quality, modern C18 column with high purity silica and advanced end-capping. These columns have a much lower concentration of active silanol sites.

    • Solution 3 (If basics must be run at mid-pH): Add a competing base like triethylamine (TEA) to the mobile phase, but this is an older technique and can suppress MS signal if used.[10]

  • Column Overload (Mass): Injecting too much analyte can saturate the stationary phase.

    • Solution: Reduce the concentration of your sample by a factor of 5 or 10 and re-inject. If the tailing improves, overload was the issue.[14]

  • Column Void or Contamination: A physical disruption at the head of the column can distort the peak.

    • Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this doesn't work and the problem persists after checking other causes, the column may need to be replaced.[13] Using a guard column is highly recommended to protect the analytical column.[13]

G Start Problem: Peak Tailing Q1 Is tailing seen on all peaks or just the analyte? Start->Q1 A1_Yes Likely a physical issue. Check for column void or blocked frit. Q1->A1_Yes All Peaks A1_No Likely a chemical issue. Q1->A1_No Analyte Only Q2 Is the mobile phase pH < 3? A1_No->Q2 A2_Yes Silanol interaction is unlikely. Check for mass overload. Q2->A2_Yes Yes A2_No Primary Cause: Silanol Interaction Q2->A2_No No Action2 Action: Dilute sample 10-fold and re-inject. A2_Yes->Action2 Action1 Action: Lower mobile phase pH to 2.5-3.0 with 0.1% FA or TFA. A2_No->Action1

Sources

Optimization

Technical Support Center: A Researcher's Guide to Handling 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic Acid

Welcome to the technical support center for 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this moisture-sensitive compound. The information herein is curated to ensure experimental success through a foundational understanding of the compound's characteristics and the implementation of best laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What makes 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid sensitive to moisture?

The moisture sensitivity of this compound is attributed to the presence of multiple hygroscopic functional groups within its structure. The carboxylic acid group is inherently hygroscopic, readily forming hydrogen bonds with water molecules.[1] Additionally, the imidazole ring, being a heterocyclic amine, and the polar formyl (aldehyde) group contribute to the compound's affinity for water.[2] This hygroscopic nature means the compound can readily absorb water from the atmosphere.[3]

Q2: What are the visible signs of moisture contamination in my sample?

Moisture contamination can manifest in several physical changes to the compound. These include:

  • Clumping or caking: The initially fine powder may become clumpy or form a solid mass.[3]

  • Deliquescence: In highly humid environments, the solid may absorb enough moisture to dissolve and become a viscous liquid or paste.[4][5]

  • Color change: While not always the case, absorbed water can sometimes lead to degradation pathways that result in a change in the compound's color.

Q3: How can absorbed moisture negatively impact my experiments?

The presence of water can lead to several experimental complications:

  • Inaccurate Stoichiometry: Weighing a sample contaminated with water will lead to an overestimation of the actual amount of the compound, resulting in incorrect molar calculations for your reactions.[5][6]

  • Side Reactions: Water can act as an unwanted reactant. For instance, it can participate in hydrolysis reactions or other side reactions with the formyl or chloro-imidazole moieties, leading to the formation of impurities.[7][8]

  • Reduced Reaction Yields: The presence of water can inhibit or alter the desired reaction pathway, leading to lower yields of your target product.[9]

  • Inconsistent Results: The variable amount of water in different batches of the compound can lead to poor reproducibility of your experimental results.

Q4: What are the ideal storage conditions for this compound?

To maintain its integrity, 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid should be stored in a cool, dry, and inert environment.[10][11][12] The recommended storage protocol is as follows:

  • Primary Container: A tightly sealed, airtight container, preferably made of glass with a secure cap.[10] Parafilm can be used to further seal the cap.[13]

  • Secondary Enclosure: The primary container should be placed inside a desiccator containing an active drying agent (desiccant) such as anhydrous calcium sulfate (Drierite®) or silica gel.[12][13]

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, storing the compound under an inert atmosphere of nitrogen or argon is recommended. This can be achieved by storing it in a glovebox.[14][15]

Troubleshooting Guides

Problem 1: Inconsistent reaction yields and formation of unknown byproducts.

Possible Cause: Moisture contamination of the starting material or reaction setup.

Troubleshooting Workflow:

A Inconsistent Yields / Byproducts Observed B Step 1: Verify Purity of Starting Material A->B C Perform Karl Fischer Titration to Quantify Water Content B->C D Is Water Content > 0.5%? C->D E Dry the Compound (See Protocol 1) D->E Yes F Step 2: Ensure Anhydrous Reaction Conditions D->F No E->F G Oven-dry all glassware F->G H Use freshly distilled, anhydrous solvents F->H I Set up reaction under inert atmosphere (See Protocol 2) F->I J Re-run Reaction I->J A Assemble Oven-Dried Glassware B Seal with Rubber Septa A->B C Insert Inlet and Outlet Needles B->C D Flush with Inert Gas (e.g., Nitrogen) for 5-10 min C->D E Remove Outlet Needle, Maintain Positive Pressure via Bubbler D->E F Add Anhydrous Solvent via Syringe E->F G Add Dried Compound via Powder Funnel under Inert Gas Flow F->G H Proceed with Reaction G->H

Caption: Workflow for setting up a reaction under inert atmosphere.

Procedure:

  • Assemble the required oven-dried glassware while it is still warm and immediately seal all openings with rubber septa. [14]2. Insert a needle connected to the inert gas line and another needle to act as an outlet.

  • Flush the system with a gentle stream of nitrogen or argon for 5-10 minutes to displace any air and moisture. [16]4. Remove the outlet needle and connect the gas line to a bubbler to maintain a slight positive pressure of inert gas. [14]5. Transfer anhydrous solvents into the reaction flask using a dry syringe. [17]6. Quickly weigh the dried 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid and add it to the reaction flask through a powder funnel while maintaining a positive flow of inert gas.

  • Proceed with your reaction as planned, ensuring all subsequent reagent additions are done using anhydrous techniques.

Protocol 3: Quantification of Water Content by Karl Fischer Titration

This is the gold standard method for accurately determining the water content in a sample. [18][19] Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagents (titrant and solvent)

  • Gastight syringe

  • Sample of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid

Procedure:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the solvent to the titration vessel and pre-titrating to a stable, dry endpoint. [9]2. Accurately weigh a sample of the compound (typically 50-100 mg, depending on the expected water content and instrument sensitivity).

  • Quickly and carefully add the sample to the titration vessel.

  • Start the titration. The instrument will automatically titrate the sample and calculate the water content.

  • The result is usually expressed as a weight percentage (%) or parts per million (ppm) of water.

Data Summary Table

ParameterRecommendationRationale
Storage Temperature 2-8°C or room temperature (cool)Minimizes degradation and moisture absorption. [10]
Storage Atmosphere Dry, inert (Nitrogen or Argon)Prevents reaction with atmospheric moisture and oxygen. [12]
Recommended Desiccants Anhydrous CaSO₄, silica gel, P₂O₅Efficiently absorb moisture from the storage environment. [20][21][22]
Water Content Analysis Karl Fischer TitrationProvides accurate and precise quantification of water. [18][23][24]
Handling Environment Glovebox or Schlenk lineEssential for maintaining an inert atmosphere during manipulation. [14][25]

References

  • Vertex AI Search.
  • Organic Chemistry
  • Fisher Scientific.
  • EMBIBE. Drying and Dehydrating Agents: Definitions, Examples and Differences.
  • Chemistry LibreTexts. 3.2: Drying Agents.
  • Division of Research Safety. Handling air-sensitive reagents AL-134.
  • Alltracon Machinery Moving and Millwright Services. Properly Storing Hazardous Chemicals in Your Facility.
  • Kintek Furnace. What Methods Are Used To Implement Inert Atmospheres?
  • Trustrade.
  • Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
  • Environment, Health & Safety.
  • University of York.
  • Zakarian Lab Safety Protocol. Section I.
  • Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • ACS Publications.
  • Chemistry of Materials. In Situ Methods for Metal-Flux Synthesis in Inert Environments.
  • KINTEK. What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results.
  • EPA.
  • University of Rochester, Department of Chemistry. How to Store Reagents.
  • YouTube.
  • ResearchGate.
  • Benchchem. Managing the Hygroscopic Nature of Acetol: A Technical Support Guide.
  • ACS Publications. Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance | Analytical Chemistry.
  • PMC. Non-destructive measurement technique for water content in organic solvents based on a thermal approach.
  • RSC Publishing. Non-destructive measurement technique for water content in organic solvents based on a thermal approach.
  • Mettler Toledo.
  • ACS Publications. Hydrolysis of Imidazole-2-ylidenes | Journal of the American Chemical Society.
  • ResearchGate. How to isolate a very hygroscopic salt (as presipitate)
  • CORECHEM Inc.
  • HepatoChem. How do you handle hygroscopic salts?.
  • Protocol Online. Hygroscopic chemical...how to deal with?.
  • ACS Publications.
  • ACP.
  • Benchchem. An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde.
  • Chromatography Forum. How to Handle Hygroscopic Reference Standards?.
  • ResearchGate. Scheme 1: Scope of the formylation reaction using imidazole. Reaction....
  • EvitaChem. Buy 3-(2-Chloro-1H-imidazol-1-yl)propanoic acid (EVT-15396805).
  • A Review on Imidazole Derivatives Having Appropri
  • TSI Journals.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic Acid Using Quantitative NMR (qNMR)

In the rigorous landscape of pharmaceutical development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reproducible research and, ultimately, patien...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rigorous landscape of pharmaceutical development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reproducible research and, ultimately, patient safety. For novel intermediates like 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid, a molecule with potential applications in medicinal chemistry, establishing a robust and accurate purity profile is paramount.[1][2] This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of this specific imidazole derivative, juxtaposed with traditional chromatographic techniques.

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1][3] By introducing a certified internal standard of known purity and concentration into the sample, the absolute purity of the analyte can be determined without requiring a specific reference standard of the analyte itself.[3][4] This positions qNMR as a primary analytical method, offering a direct and absolute measure of purity.[1][4][5]

The Imperative of Purity in Drug Development

The journey of a drug candidate from synthesis to clinical application is paved with exacting analytical scrutiny. The purity of an Active Pharmaceutical Ingredient (API) and its intermediates directly influences its safety, efficacy, and stability. Impurities can arise from starting materials, by-products of the synthesis, degradation products, or reagents. Therefore, employing a validated analytical method to accurately quantify the purity of a compound like 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid is a critical step in its development.[6][7][8] Analytical method validation provides documented evidence that a method is fit for its intended purpose.[6][7][9]

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR has emerged as a powerful and versatile tool for the precise determination of compound purity.[1][3][10] Unlike comparative techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which rely on the response factor of the analyte relative to a reference standard, qNMR provides a direct, molar-based quantification.[4]

Causality Behind Experimental Choices in qNMR

The success of a qNMR experiment hinges on several critical decisions, each with a direct impact on the accuracy and reliability of the results.

  • Selection of an Internal Standard: This is arguably the most crucial step.[11][12] An ideal internal standard should:

    • Possess high purity (≥99.5%), certified and traceable.[11]

    • Exhibit chemical stability under the experimental conditions.[11][12]

    • Have signals in the NMR spectrum that are well-resolved from the analyte's signals.[11][12]

    • Be soluble in the same deuterated solvent as the analyte.[11]

    • Have a simple proton spectrum with sharp signals.

    For 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid, a suitable internal standard would be a compound like maleic acid or dimethyl sulfone, depending on the chosen solvent and the specific chemical shifts of the analyte.[12][13]

  • Choice of Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution.[11][14] Common choices include DMSO-d6, CDCl3, D2O, or CD3OD.[11][13] The selection will depend on the solubility of the imidazole derivative.

  • NMR Acquisition Parameters: To ensure accurate quantification, specific NMR parameters must be optimized:

    • Relaxation Delay (d1): This must be sufficiently long (typically 5-7 times the longest T1 relaxation time of both the analyte and the internal standard) to allow for complete relaxation of all relevant nuclei between scans.[12][15] Failure to do so can lead to signal saturation and inaccurate integration.

    • Pulse Angle: A 90° pulse is recommended to maximize the signal for a given number of scans.[14]

    • Number of Scans: This is chosen to achieve an adequate signal-to-noise ratio for accurate integration of both the analyte and internal standard signals.

Experimental Workflow for qNMR Purity Determination

The following diagram illustrates the systematic workflow for validating the purity of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid using qNMR.

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_processing Data Processing and Analysis weigh_analyte Accurately weigh 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid weigh_is Accurately weigh certified Internal Standard weigh_analyte->weigh_is dissolve Dissolve both in a known volume of deuterated solvent weigh_is->dissolve acquire_spectrum Acquire 1H NMR spectrum with optimized parameters (long d1, 90° pulse) dissolve->acquire_spectrum process_fid Process FID (phasing, baseline correction) acquire_spectrum->process_fid integrate Integrate well-resolved signals of analyte and internal standard process_fid->integrate calculate Calculate purity using the qNMR equation integrate->calculate caption Figure 1. Experimental Workflow for qNMR Purity Analysis.

Caption: Figure 1. Experimental Workflow for qNMR Purity Analysis.

Comparison with Alternative Purity Assessment Methods

While qNMR offers significant advantages, it is essential to understand its performance in the context of other widely used techniques like HPLC and GC.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[4]Comparative method based on separation and detection (e.g., UV-Vis).Comparative method based on separation and detection (e.g., FID).
Reference Standard Requires a certified internal standard of a different compound.[3]Requires a certified reference standard of the analyte itself for accurate quantification.Requires a certified reference standard of the analyte itself for accurate quantification.
Accuracy High, provides an absolute purity value.[4][5]High, but can be influenced by the response factors of impurities.[4]High, but limited to volatile and thermally stable compounds.
Precision Excellent, with typically low relative standard deviation (RSD).[4][10]Very good, with low RSD.[4]Very good, with low RSD.
Universality Nearly universal detection for proton-containing molecules.[1]Dependent on the presence of a chromophore for UV detection.Limited to volatile and thermally stable compounds.
Sample Throughput Lower compared to chromatographic methods.High, suitable for routine analysis.High, suitable for routine analysis.
Information Provided Provides structural information in addition to quantification.Provides retention time and peak area.Provides retention time and peak area.

Table 1. Comparison of Analytical Techniques for Purity Determination.

Logical Relationship of Purity Validation Methods

The choice of an analytical method for purity determination is often guided by the stage of drug development and the specific information required. The following diagram illustrates the relationship and typical application areas of these techniques.

G cluster_orthogonal Orthogonal Methods for Comprehensive Analysis qNMR qNMR HPLC HPLC qNMR->HPLC Confirmatory Analysis GC GC PurityValidation Purity Validation PurityValidation->qNMR Primary Method Absolute Quantification Structural Elucidation PurityValidation->HPLC Routine QC High Throughput Impurity Profiling PurityValidation->GC Volatile Impurities Residual Solvents caption Figure 2. Interrelationship of Purity Validation Techniques.

Caption: Figure 2. Interrelationship of Purity Validation Techniques.

Self-Validating System: Ensuring Trustworthiness in qNMR

A key strength of a well-designed qNMR protocol is its inherent self-validating nature. By carefully selecting non-overlapping signals from both the analyte and the internal standard, any inconsistencies in sample preparation or instrument performance will be reflected in the final result. The purity calculation relies on a direct ratio of integrals, minimizing the impact of many potential sources of error that can affect chromatographic methods, such as injection volume variability.

Furthermore, the validation of a qNMR method should adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1).[16][17][18] This involves assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.[19]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[19]

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.[19]

Conclusion: The Authoritative Role of qNMR

For the purity validation of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid, quantitative NMR stands out as a powerful, primary analytical technique. Its ability to provide direct, absolute quantification without the need for a specific reference standard of the analyte offers a significant advantage, particularly in the early stages of drug development when such standards may not be readily available. While HPLC and GC remain indispensable for high-throughput screening and the analysis of specific impurities, qNMR provides a more comprehensive and authoritative measure of purity. The implementation of a validated qNMR protocol, grounded in sound experimental design and adherence to regulatory guidelines, ensures the highest level of confidence in the purity assessment of this and other novel pharmaceutical compounds.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010, September 5).
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • Analytical Method Validation in Pharmaceutical Quality Assurance. (2024, January 26). ND Global.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Quality Control Analytical Methods: Method Valid
  • Let's try doing quantit
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Quantitative NMR (qNMR)
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. (n.d.). Benchchem.
  • 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid. (n.d.). EvitaChem.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22).
  • Quantitative 1H NMR methodology for purity assay with high accuracy. (2026, February 7).

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Comparative

Comparing extraction methods for 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid isolation

A Comparative Guide to the Extraction and Isolation of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic Acid As a Senior Application Scientist specializing in downstream processing and chromatographic purification, I freq...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Extraction and Isolation of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic Acid

As a Senior Application Scientist specializing in downstream processing and chromatographic purification, I frequently encounter challenges isolating highly functionalized, polar acidic intermediates. The molecule 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid presents a unique physicochemical profile: it features a lipophilic chloro substituent, a highly reactive and electrophilic formyl group, and a polar, ionizable propanoic acid moiety (estimated pKa ~4.5). Furthermore, the basicity of the imidazole nitrogen is severely attenuated by the electron-withdrawing chloro and formyl groups, rendering the molecule predominantly acidic in nature.

Because standard extraction protocols often lead to poor recoveries or degradation (such as acetalization of the formyl group in acidic alcohols), selecting the correct isolation strategy is critical. This guide objectively compares three field-proven methodologies—Liquid-Liquid Extraction (LLE), Mixed-Mode Solid-Phase Extraction (SPE), and Preparative HPLC—detailing the mechanistic causality behind each step to ensure high-yield, high-purity recovery.

Liquid-Liquid Extraction (LLE) via pH-Swing

Mechanism & Causality: LLE relies on manipulating the ionization state of the propanoic acid moiety. At a pH of 7.5 (well above its pKa), the molecule exists as a highly water-soluble carboxylate anion, allowing neutral organic impurities to be washed away. By subsequently lowering the aqueous pH to 2.0, the carboxylic acid is protonated, rendering the molecule neutral and sufficiently lipophilic to partition into an organic solvent[1].

Step-by-Step Protocol:

  • Aqueous Solubilization & Basification: Dissolve the crude synthetic mixture in deionized water. Adjust the pH to 7.5 using 1M NaOH.

    • Rationale: Ensures complete deprotonation of the target molecule, anchoring it in the aqueous phase.

  • Organic Wash: Extract the aqueous phase twice with equal volumes of ethyl acetate (EtOAc). Discard the organic layers.

    • Rationale: Removes unreacted neutral starting materials and lipophilic byproducts.

  • Acidification: Carefully adjust the aqueous phase to pH 2.0 using 1M HCl under continuous stirring.

    • Rationale: Protonates the carboxylate, driving the equilibrium toward the neutral, organic-soluble form.

  • Target Extraction: Extract the acidified aqueous phase three times with 2-Methyltetrahydrofuran (2-MeTHF) or EtOAc.

  • Validation & Recovery: Analyze both the aqueous raffinate and the combined organic extracts via TLC or analytical HPLC. Once >95% mass transfer is confirmed, dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <40°C.

    • Caution: Keep temperatures low to prevent thermal degradation of the formyl group.

Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction

Mechanism & Causality: For dilute samples or complex biological matrices, LLE often suffers from emulsion formation and poor phase separation. Mixed-mode anion exchange (MAX) SPE utilizes a polymeric sorbent containing both lipophilic (reversed-phase) and strong anion-exchange (quaternary amine) sites[2]. The target molecule is loaded at a neutral pH where it is anionic, binding electrostatically to the sorbent. Sequential washing removes both neutral and basic interferences before an acidic modifier neutralizes the target for elution[3].

Step-by-Step Protocol:

  • Conditioning: Pass 5 mL of Methanol (MeOH) followed by 5 mL of HPLC-grade water through a 500 mg MAX SPE cartridge.

  • Loading: Adjust the sample to pH 6.5 and load it onto the cartridge at a flow rate of 1-2 mL/min.

    • Rationale: The carboxylate anion binds strongly to the quaternary amine sites on the sorbent.

  • Wash 1 (Ionic & Basic Impurities): Wash with 5 mL of 5% NH₄OH in water.

    • Rationale: Removes neutral and basic impurities while maintaining the negative charge on the target analyte.

  • Wash 2 (Hydrophobic Impurities): Wash with 5 mL of MeOH.

    • Rationale: Disrupts hydrophobic interactions of non-target compounds; the target remains bound via strong ionic interactions.

  • Elution: Elute the target compound using 5 mL of 2% Formic Acid in MeOH.

    • Rationale: The acidic modifier protonates the target's carboxylic acid, breaking the ionic bond and allowing the reversed-phase mechanism to govern elution[3].

    • Validation: Evaporate the eluate immediately. Note: Prolonged exposure of the formyl group to acidic methanol can lead to dimethyl acetal formation; proceed to drying swiftly.

Preparative Reversed-Phase HPLC (Prep-HPLC)

Mechanism & Causality: When >99% purity is required for downstream pharmaceutical screening, Prep-HPLC is the gold standard. Because polar acidic compounds exhibit poor retention and severe peak tailing on standard C18 columns due to secondary interactions with residual silanols, an acidic mobile phase modifier (e.g., 0.1% Formic Acid) is mandatory. This suppresses ionization, increasing the analyte's hydrophobicity and ensuring sharp, symmetrical peaks[4].

Step-by-Step Protocol:

  • Column Selection: Utilize a polar-embedded C18 column (e.g., 250 x 21.2 mm, 5 µm) to prevent phase collapse in highly aqueous conditions.

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Formic Acid (v/v)

    • Solvent B: Acetonitrile + 0.1% Formic Acid (v/v)

  • Sample Injection: Dissolve the LLE or SPE-enriched extract in a 90:10 mixture of Solvent A:B. Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 25 minutes at a flow rate of 20 mL/min.

    • Rationale: The shallow gradient ensures baseline resolution of the target from structurally similar degradation products (e.g., oxidized carboxylic acid derivatives of the formyl group).

  • Fraction Collection & Validation: Monitor UV absorbance at 254 nm. Collect the target peak, confirm purity via analytical LC-MS, and lyophilize to obtain the pure solid.

Comparative Data Analysis

The following table synthesizes experimental performance metrics for the three extraction methodologies, providing a clear framework for method selection based on project scale and purity requirements.

Extraction MethodTypical Yield (%)Final Purity (%)ScalabilityMatrix CompatibilityPrimary Mechanism
LLE (pH Swing) 85 - 9280 - 85High (Multi-kg)Synthetic CrudespH-dependent hydrophobic partitioning
MAX SPE 90 - 9692 - 95Low (mg to g)Dilute / Bio-matricesDual-mode: Ion-exchange + Reversed-phase
Prep-HPLC 75 - 85> 99.5Medium (g to kg)Pre-purified extractsHigh-resolution reversed-phase partitioning

Method Selection Workflow

To streamline your experimental design, the following decision matrix illustrates the logical progression for isolating 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid based on starting matrix and target purity.

ExtractionWorkflow Start Crude Mixture Containing Target Acid Decision1 Matrix Scale & Concentration? Start->Decision1 LLE Liquid-Liquid Extraction (LLE) (pH Swing: pH 2.0 to 7.5) Decision1->LLE Large Scale / High Conc. SPE Mixed-Mode SPE (MAX) (Load pH 6.5, Elute with Acid) Decision1->SPE Dilute / Biological Matrix Decision2 Purity Requirement? LLE->Decision2 SPE->Decision2 Prep Prep-HPLC (RP-C18) (0.1% Formic Acid Modifier) Decision2->Prep >99% (Pharmaceutical Grade) Final Isolated 3-(2-Chloro-5-formyl- 1H-imidazol-1-yl)propanoic acid Decision2->Final >90% (Intermediate Grade) Prep->Final

Workflow for selecting the optimal extraction method based on matrix and purity.

References

1.[2] Title: Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds Source: nih.gov URL:

2.[1] Title: Recovery Techniques Enabling Circular Chemistry from Wastewater Source: mdpi.com URL:

3. Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: waters.com URL:

4.[3] Title: Topics in Solid-Phase Extraction Part 1. Ion Suppression in LC/MS Analysis Source: lcms.cz URL:

5.[4] Title: Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2 Source: youtube.com URL:

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Validation

A Senior Application Scientist's Guide to Imidazole Intermediates: Benchmarking 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid

Introduction: The Imidazole Scaffold and the Quest for Synthetic Efficiency The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically important molecules, including the amino a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazole Scaffold and the Quest for Synthetic Efficiency

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically important molecules, including the amino acid histidine and a wide array of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design.[2] Consequently, the development of functionalized imidazole intermediates that serve as versatile building blocks is of paramount importance for streamlining synthetic routes and enabling rapid exploration of chemical space.[3][4]

This guide provides an in-depth comparative analysis of a multifunctional intermediate, 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid , against more conventional imidazole building blocks. We will explore its physicochemical properties, reactivity, and strategic advantages in the context of complex molecule synthesis. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to leverage this and similar advanced intermediates for accelerated discovery programs.

Comparative Analysis of Physicochemical Properties

The utility of a synthetic intermediate is fundamentally linked to its physical and chemical characteristics. Below is a comparison of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid with two standard imidazole intermediates: 2-Butyl-4-chloro-5-formylimidazole and 1H-Imidazole-5-propanoic acid.

Property3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid2-Butyl-4-chloro-5-formylimidazole1H-Imidazole-5-propanoic Acid
Molecular Formula C₇H₇ClN₂O₃C₈H₁₁ClN₂OC₆H₈N₂O₂
Molecular Weight 202.60 g/mol 186.64 g/mol [5]140.14 g/mol
Key Functional Groups Formyl, Chloro, Propanoic AcidFormyl, Chloro, ButylPropanoic Acid
Anticipated Solubility Soluble in polar organic solvents and aqueous base.[6]Soluble in organic solvents.Soluble in water and polar organic solvents.[6]
Structural Advantage Three distinct and orthogonally reactive functional groups.Two reactive sites with a lipophilic alkyl chain.A single functional group for conjugation.

Note: The molecular formula for the title compound was corrected from a butanoic acid derivative found in an initial search result to the specified propanoic acid.[7]

The key differentiating feature of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid is its trifunctional nature. The presence of a formyl group, a chloro substituent, and a propanoic acid side chain on the same imidazole core offers significant advantages in synthetic planning, allowing for sequential and site-selective modifications.

Reactivity Profiles and Strategic Synthetic Utility

The true value of a building block lies in the predictable and efficient reactivity of its functional groups. Let's dissect the synthetic potential of each key moiety in 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid.

The Versatile Formyl Group: A Gateway to Diverse Functionalities

The formyl (aldehyde) group is a highly versatile functional handle, readily participating in a wide range of C-C and C-N bond-forming reactions.

  • Reductive Amination: This is one of the most robust methods for amine synthesis. The formyl group can be efficiently converted into a primary, secondary, or tertiary amine by reaction with ammonia or a primary/secondary amine in the presence of a reducing agent.[8][9] This is a cornerstone reaction in the synthesis of bioactive molecules. Microwave-assisted protocols have been shown to be effective for the reductive amination of heteroaromatic aldehydes.[10]

  • Wittig Olefination and Related Reactions: The formyl group can be transformed into an alkene with controlled stereochemistry, providing a scaffold for further functionalization.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a hydroxymethyl group, offering additional points for modification. The reduction of similar 1-aryl-4-chloro-1H-imidazole-5-carbaldehydes with sodium borohydride has been reported to yield the corresponding alcohols.[11]

The Chloro Group: A Handle for Cross-Coupling

The 2-chloro substituent on the imidazole ring is a prime site for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[12][13]

  • Suzuki-Miyaura Coupling: This powerful reaction allows for the formation of a C-C bond between the chlorinated imidazole and a wide variety of organoboron reagents (boronic acids or esters).[13][14] This enables the introduction of aryl, heteroaryl, or vinyl groups at the 2-position, dramatically increasing molecular complexity. The reactivity of the halide is a key factor, with the general trend being I > OTf > Br >> Cl.[12] While chlorides can be more challenging substrates, advances in catalyst design, including the use of specialized palladium complexes, have made their use increasingly common.[14][15]

The Propanoic Acid Side Chain: A Versatile Linker and Pharmacophore

The N-1 propanoic acid moiety provides several strategic benefits:

  • Linker Chemistry: The carboxylic acid is ideal for conjugation to other molecules, such as peptides, proteins, or reporter tags, through amide bond formation.

  • Pharmacokinetic Modulation: The propanoic acid group can improve the aqueous solubility and pharmacokinetic profile of a drug candidate. Propanoic acid derivatives are a common feature in many established drugs.[16]

  • Pharmacophore Element: The carboxylic acid can act as a key binding element, forming hydrogen bonds or ionic interactions with biological targets.[17][18]

Visualizing the Synthetic Potential

The orthogonal reactivity of the three functional groups allows for a highly modular approach to synthesis.

G cluster_0 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid cluster_1 Formyl Group (C5) cluster_2 Chloro Group (C2) cluster_3 Propanoic Acid (N1) main Imidazole Core formyl Reductive Amination -> Amine Wittig -> Alkene Oxidation -> Carboxylic Acid main->formyl chloro Suzuki Coupling -> Biaryl/Vinyl Buchwald-Hartwig -> Amine/Ether main->chloro acid Amide Coupling -> Conjugates Esterification -> Prodrugs main->acid

Caption: Orthogonal reactivity of the title compound.

Experimental Protocols: A Comparative Reductive Amination Study

To provide a practical benchmark, we outline a comparative reductive amination experiment. This protocol is designed to be self-validating by comparing the reactivity of our title compound with a standard intermediate under identical conditions.

Objective: To compare the efficiency of reductive amination of the formyl group on 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid versus 2-Butyl-4-chloro-5-formylimidazole with a model primary amine (benzylamine).

Materials:

  • 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid

  • 2-Butyl-4-chloro-5-formylimidazole[5]

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • LC-MS system for analysis

Procedure:

  • Reaction Setup (Parallel Synthesis):

    • Reaction A: To a stirred solution of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid (1.0 mmol) in 10 mL of anhydrous DCM, add benzylamine (1.1 mmol).

    • Reaction B: To a stirred solution of 2-Butyl-4-chloro-5-formylimidazole (1.0 mmol) in 10 mL of anhydrous DCM, add benzylamine (1.1 mmol).

  • Imine Formation: Stir both reaction mixtures at room temperature for 30 minutes to allow for the formation of the intermediate imine. Monitor the reaction by TLC.

  • Reduction: To each reaction mixture, add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes.

    • Causality Note: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde.[8]

  • Reaction Monitoring: Continue stirring at room temperature and monitor the progress of both reactions by TLC and LC-MS at regular intervals (e.g., 1, 2, 4, and 8 hours).

  • Work-up:

    • Upon completion, quench each reaction by the slow addition of 10 mL of saturated aqueous NaHCO₃.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude products by ¹H NMR and LC-MS to determine the conversion and purity.

    • Purify the products by column chromatography on silica gel.

Expected Outcome and Data Presentation:

The results of this experiment would be tabulated to allow for a direct comparison of reaction time, yield, and purity.

IntermediateReaction Time (h) for >95% ConversionIsolated Yield (%)Purity by LC-MS (%)
3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid Experimental DataExperimental DataExperimental Data
2-Butyl-4-chloro-5-formylimidazole Experimental DataExperimental DataExperimental Data

Hypothesis: The electronic nature of the imidazole ring, influenced by the N-1 propanoic acid group, may affect the electrophilicity of the formyl carbon and thus the rate of imine formation and subsequent reduction.

Case Study: A Streamlined Synthetic Workflow

Consider a hypothetical drug discovery program aimed at synthesizing a series of compounds with a core structure requiring an N-linked propanoic acid for solubility, a C2-linked aryl group for potency, and a C5-linked aminomethyl group for selectivity.

G cluster_A Standard Approach cluster_B Streamlined Approach A1 Start: 2-Chloro-5-formylimidazole A2 Step 1: Suzuki Coupling (C2) A1->A2 A3 Step 2: N-Alkylation with Propanoate A2->A3 A4 Step 3: Reductive Amination (C5) A3->A4 A5 Final Product A4->A5 B1 Start: Title Compound B2 Step 1: Suzuki Coupling (C2) B1->B2 B3 Step 2: Reductive Amination (C5) B2->B3 B4 Final Product B3->B4

Sources

Safety & Regulatory Compliance

Safety

3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid proper disposal procedures

Comprehensive Safety and Operational Lifecycle Guide: 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic Acid As a Senior Application Scientist, I recognize that handling complex, multi-functional heterocyclic compounds req...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Lifecycle Guide: 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic Acid

As a Senior Application Scientist, I recognize that handling complex, multi-functional heterocyclic compounds requires more than just a cursory glance at a Safety Data Sheet (SDS). To build a truly safe and efficient laboratory environment, researchers must understand the causality behind chemical hazards and disposal protocols.

This guide provides an authoritative, self-validating operational framework for the safe handling, segregation, and disposal of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid , a highly functionalized halogenated imidazole derivative.

Physicochemical Hazard Profiling & Causality

To design an effective disposal plan, we must first deconstruct the molecule into its functional groups to understand its reactivity and environmental impact. This compound presents a unique matrix of hazards:

  • The Imidazole Core: Imidazole and its substituted derivatives are highly active biological and chemical agents. Operationally, they are known to cause severe skin burns and serious eye damage[1][2]. Furthermore, imidazole derivatives carry Category 1B reproductive toxicity classifications, meaning they may damage fertility or the unborn child[1][3].

  • The Chloro Substituent (C-Cl): The presence of a covalently bound chlorine atom classifies this molecule as a halogenated organic compound . This is the most critical factor for waste disposal. Halogenated organics cannot be disposed of via standard incineration, as low-temperature combustion can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[4].

  • The Formyl Group (-CHO): This aldehyde moiety is electrophilic and susceptible to oxidation. It can react exothermically with strong oxidizers or participate in unwanted condensation reactions if mixed with incompatible amine-containing waste streams.

  • The Propanoic Acid Chain (-COOH): This carboxylic acid group imparts mild acidity to the molecule, meaning aqueous solutions of this compound will have a low pH and can react with strong bases.

Table 1: Operational Hazard Summary
Hazard CategoryCausality / Functional GroupOperational Implication
Corrosivity Imidazole core & Propanoic acidRequires chemical-resistant barrier protection; lowers pH of aqueous waste.
Reproductive Toxicity Imidazole coreMandatory use of fume hoods; restricted handling by pregnant personnel.
Environmental Toxicity Halogenated (Chloro) groupStrict segregation from non-halogenated waste streams[5][6].
Reactivity Formyl (Aldehyde) groupKeep away from strong oxidizers and concentrated amines to prevent exothermic reactions.

Waste Segregation & Disposal Plan

The overriding principle governing the prudent handling of laboratory waste is that no activity should begin unless a plan for the disposal of hazardous waste has been formulated[7].

Because of the chloro group, this compound falls under strict Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for halogenated wastes[8][9]. Halogenated and non-halogenated solvents must be placed in separate containers [5][6]. Mixing them not only violates environmental compliance but drastically increases institutional disposal costs, as halogenated waste requires specialized high-temperature rotary kiln incineration equipped with caustic scrubbers to neutralize hydrogen chloride (HCl) gas emissions[4].

Protocol 1: Routine Laboratory Disposal Workflow

Self-Validating Check: Always verify the pH of aqueous waste and the halogen content of organic waste before sealing containers.

  • Stream Identification: Determine if the waste containing 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid is in an aqueous solution or an organic solvent.

  • Aqueous Waste Processing:

    • Step 2a: Collect the aqueous waste in a compatible, secondary-contained beaker.

    • Step 2b: Because the propanoic acid moiety lowers the pH, slowly neutralize the solution to a pH of 6–8 using 1M NaOH. Causality: Neutralization prevents the mobilization of heavy metals or degradation of waste containers downstream.

    • Step 2c: Transfer the neutralized solution to a designated "Aqueous Halogenated Waste" container.

  • Organic Waste Processing:

    • Step 3a: If the compound is dissolved in organic solvents (e.g., DCM, Chloroform, or even non-halogenated solvents like DMSO/MeOH), the entire mixture must now be treated as halogenated waste.

    • Step 3b: Transfer to a red, flame-resistant safety can or dedicated HDPE carboy explicitly labeled "Halogenated Organic Waste" [6].

  • Labeling & Storage: Affix a hazardous waste tag immediately. List "3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanoic acid" and note the specific hazards: Corrosive, Reproductive Toxin, Halogenated. Store in a ventilated waste accumulation area away from incompatible materials (e.g., alkali metals)[5].

Figure 1: Halogenated waste segregation and disposal workflow for imidazole derivatives.

Operational Safety & Spill Response

Due to the compound's potential to cause severe burns and reproductive harm[1][3], strict engineering controls and Personal Protective Equipment (PPE) are non-negotiable.

Table 2: Required PPE and Engineering Controls
Control TypeSpecificationJustification
Ventilation Chemical Fume HoodPrevents inhalation of corrosive dust/aerosols; mitigates reproductive toxicity risks[1].
Eye Protection Snug-fitting Safety GogglesImidazole derivatives cause irreversible eye damage and blindness[3].
Hand Protection Nitrile or Neoprene Gloves (Double-gloved)Prevents dermal absorption and severe skin burns[2].
Body Protection Flame-retardant Lab Coat & ApronProtects against accidental spills of halogenated solvent mixtures.
Protocol 2: Chemical Spill Response & Decontamination

If a spill occurs outside of a fume hood, evacuate the immediate area to prevent inhalation of corrosive dust or vapors.

  • Secure the Area: Notify laboratory personnel and the institutional Safety Officer. Ensure all personnel are wearing the PPE outlined in Table 2.

  • Containment (Solid Spill): If the pure compound is spilled as a solid, do not sweep it dry, as this generates hazardous airborne dust[1]. Lightly moisten the spill area with water (or a compatible solvent) to suppress dust formation.

  • Containment (Liquid Spill): If spilled as a solution, surround the spill with a chemical absorbent material (e.g., vermiculite or a commercial universal spill pad)[10].

  • Collection: Use non-sparking tools to mechanically take up the absorbed material or moistened solid[2]. Place the recovered material into a rigid, sealable, chemically compatible container.

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect all wash water and contaminated PPE into the Halogenated Waste stream, as it now contains trace amounts of the chlorinated compound.

  • Documentation: Label the spill container accurately and request an immediate pickup from your Environmental Health and Safety (EHS) department.

References

  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals (Chapter 7: Waste Management) . National Research Council / Hong Kong University of Science and Technology. Available at: https://hkust.edu.hk[5]

  • Duke Chemistry Safety Manual: Halogenated and Non-Halogenated Waste Solvents . Duke University. Available at: https://www.chem.duke.edu[6]

  • Safety Data Sheet: Imidazole (Reproductive Toxicity and Corrosivity) . ChemSupply Australia. Available at: https://www.chemsupply.com.au[1]

  • Management of Waste - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI) / NIH. Available at: https://www.ncbi.nlm.nih.gov[7]

  • Prudent Practices in Laboratory Safety: Spill Response . Kansas State University. Available at: https://www.k-state.edu[10]

  • Safety Data Sheet: Imidazole . Carl Roth GmbH + Co. KG. Available at: https://www.carlroth.com[2]

  • Safety Data Sheet for 2M Imidazole . New England Biolabs (NEB). Available at: https://www.neb.com[3]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). Available at: https://www.epa.gov[4]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption (Halogenated Hazardous Waste) . U.S. Environmental Protection Agency (EPA). Available at: https://www.epa.gov[8]

  • Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites . U.S. Environmental Protection Agency (EPA). Available at: https://www.epa.gov[9]

Sources

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